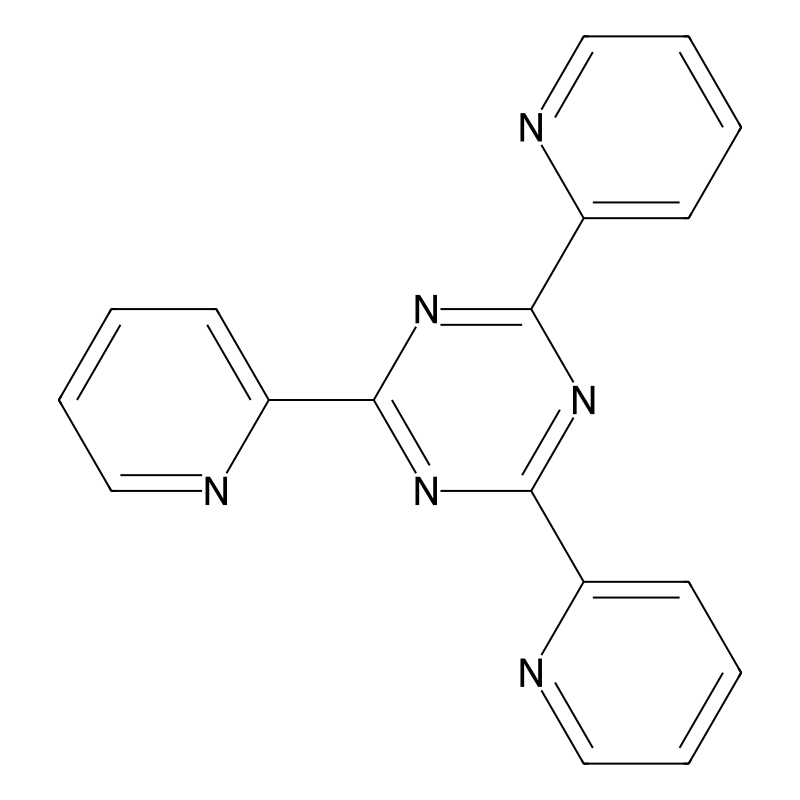

2,4,6-Tri(2-pyridyl)-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

2,4,6-Tri(2-pyridyl)-1,3,5-triazine is a heterocyclic compound characterized by its triazine core and three 2-pyridyl substituents. Its molecular formula is with a molecular weight of 312.33 g/mol. The compound is notable for its ability to act as a versatile ligand in coordination chemistry, forming complexes with various metal ions. Its structure features a central triazine ring, which contributes to its stability and reactivity in different chemical environments .

TPTZ's primary mechanism of action involves complex formation with metal ions. The lone pairs on the nitrogen atoms of TPTZ interact with the empty d-orbitals of the metal ion, forming a coordinate covalent bond. In the case of iron determination, the formed Fe(TPTZ)²⁺ complex exhibits a characteristic color that can be measured spectrophotometrically to determine the iron concentration in a sample [].

Spectrophotometric Determination of Iron

TPTZ is a widely used chelating agent for iron (Fe) ions. It forms a stable colored complex with Fe(II) ions, allowing for its quantification through spectrophotometry [1]. This method offers high sensitivity and selectivity for Fe(II) determination in various samples, including environmental water, biological fluids, and food products [1, 2].

*Source:* GoldBio - 2,4,6-Tris(2-pyridyl)-1,3,5-triazine:

Total Iron Determination

TPTZ can also be employed to determine total iron content in a sample. By reducing Fe(III) to Fe(II) using a suitable reducing agent, the total iron forms a colored complex with TPTZ, measurable using spectrophotometry [3]. This approach is valuable for analyzing iron levels in pharmaceuticals, food, and biological samples.

*Source:* Sigma-Aldrich - 2,4,6-Tris(2-pyridyl)-s-triazine:

Other Potential Applications

Research suggests TPTZ might have applications beyond iron analysis. Studies have investigated its use in:

- Evaluating the ionization constant and formation constant of cobalt-TPTZ complexes using spectrophotometry [4].

Several synthesis methods have been developed for 2,4,6-tri(2-pyridyl)-1,3,5-triazine:

- Condensation Reactions: A common method involves the condensation of 2-aminopyridine with carbonyl compounds under acidic or basic conditions.

- Cyclization: Another approach includes cyclization reactions where appropriate precursors are heated to promote the formation of the triazine ring .

- Metal Complex Formation: The compound can also be synthesized through the reaction of metal salts with 2,4,6-tri(2-pyridyl)-1,3,5-triazine in suitable solvents .

The applications of 2,4,6-tri(2-pyridyl)-1,3,5-triazine are diverse:

- Analytical Chemistry: It is widely used as a reagent for the colorimetric determination of iron and other metals due to its ability to form colored complexes .

- Coordination Chemistry: The compound serves as a ligand in the formation of coordination polymers and metal complexes for various applications including catalysis and photonics .

- Material Science: Its unique properties make it suitable for developing luminescent materials and sensors.

Studies on the interactions of 2,4,6-tri(2-pyridyl)-1,3,5-triazine with various metal ions have revealed insights into its coordination chemistry. These interactions often lead to significant changes in electronic properties and stability of the resulting complexes. For example, complexes formed with lanthanide ions exhibit distinct luminescent properties that are exploited in optical applications .

Several compounds share structural similarities with 2,4,6-tri(2-pyridyl)-1,3,5-triazine:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,4-Di(2-pyridyl)-1,3,5-triazine | Triazine with two pyridyl groups | Less steric hindrance; different coordination behavior |

| 2-Amino-4-(pyridin-2-yl)-1H-imidazole | Imidazole derivative | Exhibits different biological activities |

| 1,3-Bis(2-pyridyl)urea | Urea derivative | Different reactivity patterns compared to triazines |

The uniqueness of 2,4,6-tri(2-pyridyl)-1,3,5-triazine lies in its three pyridyl groups that enhance its chelating ability and stability in forming metal complexes compared to its analogs.

Empirical Formula and Molecular Weight

2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ) has the empirical formula C₁₈H₁₂N₆ and a molecular weight of 312.34 g/mol. Its planar structure consists of a central triazine ring symmetrically substituted with three pyridyl groups at the 2-, 4-, and 6-positions.

Crystallographic Data and Symmetry Analysis

X-ray diffraction studies reveal TPTZ crystallizes in a monoclinic system with space group P2(1)/n. Unit cell parameters include:

| Parameter | Value |

|---|---|

| a | 17.139 Å |

| b | 14.618 Å |

| c | 17.983 Å |

| β | 95.58° |

| Volume | 4484.2 ų |

These data confirm a distorted octahedral geometry when coordinated to metal ions like Ni(II).

IUPAC Nomenclature and Common Synonyms

The IUPAC name is 2,4,6-tripyridin-2-yl-1,3,5-triazine. Common synonyms include:

Synthetic Methodologies

Solvothermal and Conventional Synthesis Routes

TPTZ is typically synthesized via cyclocondensation reactions between cyanuric chloride and 2-aminopyridine derivatives. A conventional route involves:

- Reacting 2-pyridylmagnesium bromide with cyanuric chloride in anhydrous tetrahydrofuran.

- Isolating the product through fractional crystallization.

Purification and Isolation Techniques

Purification methods include:

- Repeated crystallization from aqueous ethanol.

- Column chromatography using silica gel and methanol/chloroform mixtures.

- Solvent removal under reduced pressure yields purity ≥98%.

Physicochemical Properties

Melting Point and Thermal Stability

TPTZ exhibits a melting point range of 248–252°C. Thermogravimetric analysis (TGA) shows decomposition above 300°C, indicating moderate thermal stability.

Solubility in Organic and Aqueous Media

| Solvent | Solubility |

|---|---|

| Methanol | 100 mg/mL |

| Dimethyl sulfoxide | 50 mg/mL |

| Water | Insoluble |

Spectroscopic Fingerprints

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR):

UV-Vis Spectroscopy:

Tridentate N,N,N Coordination Geometry

2,4,6-Tri(2-pyridyl)-1,3,5-triazine demonstrates exceptional versatility as a tridentate chelating ligand through its triazine ring nitrogen and two pyridyl nitrogen atoms, forming a meridional N,N,N coordination geometry with metal centers [1] [2]. The ligand adopts its most stable coordination mode by binding through the three nitrogen donor sites in a planar arrangement, creating a rigid tripodal coordination environment around the metal ion [3] [4]. Single-crystal X-ray diffraction studies have revealed that the tridentate binding mode involves coordination through one nitrogen atom from the central triazine ring and two nitrogen atoms from the pyridyl substituents, with typical coordination distances ranging from 2.267 to 2.433 Angstroms for cadmium complexes [4].

The geometric constraints imposed by the rigid triazine backbone result in characteristic bite angles that are notably different from those observed in terpyridine complexes. In cadmium complexes, the N-Metal-N bite angles range from 68.97° to 69.07°, considerably smaller than the ideal octahedral angle of 90° [4]. This angular constraint leads to distorted coordination geometries around the metal centers, with five-coordinate complexes commonly adopting distorted square pyramidal or trigonal bipyramidal geometries [3].

The electronic structure of the ligand plays a crucial role in stabilizing the tridentate coordination mode. The triazine ring possesses a low-lying LUMO that can accept electron density from metal d-orbitals through π-back bonding, while the pyridyl nitrogen atoms serve as σ-donors [5]. This dual electronic behavior makes 2,4,6-tri(2-pyridyl)-1,3,5-triazine particularly effective in stabilizing both electron-rich and electron-poor metal centers.

Monodentate and Bridging Configurations

Beyond its primary tridentate coordination mode, 2,4,6-tri(2-pyridyl)-1,3,5-triazine exhibits remarkable flexibility in adopting alternative binding configurations, including monodentate and bridging modes that facilitate the formation of polynuclear complexes and coordination polymers [6] [7]. The ligand can coordinate through a single nitrogen donor site, typically one of the pyridyl nitrogens, while the remaining coordination sites remain available for interaction with additional metal centers or serve as hydrogen bond acceptors [8] [2].

Bridging coordination modes are particularly significant in the formation of extended structures. The ligand can adopt a μ₂-bridging configuration where two nitrogen atoms coordinate to different metal centers, or more complex μ₃ and μ₄ bridging modes involving the triazine nitrogen and multiple pyridyl nitrogens simultaneously [9] [6]. In ruthenium-zinc heterometallic systems, 2,4,6-tri(2-pyridyl)-1,3,5-triazine demonstrates orthogonal coordination behavior, selectively binding to different metals through different donor atoms, with phosphorus-containing analogues showing preferential coordination modes based on the hard-soft acid-base principle [9].

The formation of bridging complexes is often accompanied by interesting structural motifs, including zigzag chains, ladder-like structures, and Greek frame architectures [9] [10]. These diverse structural arrangements arise from the ability of the ligand to adopt different conformations while maintaining its aromatic character and electronic communication between metal centers.

Metal Complex Diversity

Transition Metal Complexes (Mn, Co, Cu, Ru)

Transition metal complexes of 2,4,6-tri(2-pyridyl)-1,3,5-triazine exhibit remarkable structural and electronic diversity, with manganese, cobalt, copper, and ruthenium forming particularly stable and well-characterized derivatives [2] [11]. Manganese(II) complexes typically adopt octahedral geometries with the tridentate ligand occupying three coordination sites, while the remaining positions are filled by monodentate ligands such as water molecules or halides [11]. The magnetic properties of these complexes are influenced by the ligand field strength, with 2,4,6-tri(2-pyridyl)-1,3,5-triazine acting as a moderate to strong field ligand.

Cobalt complexes demonstrate interesting spin-crossover behavior, particularly in the iron(II) derivatives where the ligand field strength can be tuned through external conditions [10]. The formation of ladder-like coordination polymers has been observed in iron(II) systems with cyanido-bridged architectures, where [Fe(II)(2,4,6-tri(2-pyridyl)-1,3,5-triazine)]²⁺ complex cations coordinate to [M(CN)₄]²⁻ metalloligands through cyanide bridges [10].

Ruthenium complexes exhibit particularly rich coordination chemistry, with both mononuclear and dinuclear species being readily accessible [2]. The formation of mixed-valent ruthenium(II)/ruthenium(III) complexes has been achieved, where the ligand bridges two metal centers in an asymmetric fashion through tridentate and cyclometalated binding modes. These mixed-valent species show high comproportionation constants ranging from 1.1 × 10¹² to 2 × 10⁹, indicating substantial electronic communication between the metal centers [2].

Copper complexes typically form square planar or distorted octahedral geometries, with the flexibility of the coordination sphere allowing for the accommodation of additional ligands [11]. The redox properties of copper-2,4,6-tri(2-pyridyl)-1,3,5-triazine complexes have been extensively studied, revealing multiple electron transfer processes involving both the metal center and the ligand π-system.

Lanthanide Complexes (Eu, Dy)

Lanthanide complexes of 2,4,6-tri(2-pyridyl)-1,3,5-triazine represent a particularly important class of compounds due to their exceptional photophysical properties and potential applications in luminescent materials [12] [13]. Europium(III) complexes exhibit intense red luminescence with characteristic emission bands arising from the ⁵D₀ → ⁷Fⱼ (J = 0-4) transitions, with the ligand serving as an efficient antenna for sensitizing lanthanide emission through energy transfer processes [12].

The coordination chemistry of europium complexes is dominated by the large ionic radius and high coordination numbers typical of lanthanide ions. Crystal structures reveal coordination numbers ranging from seven to nine, with the tridentate 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand occupying three coordination sites and additional positions filled by carboxylate ligands, water molecules, or other donor atoms [12]. The europium-nitrogen bond distances typically range from 2.50 to 2.70 Angstroms, consistent with ionic bonding character.

Dysprosium complexes demonstrate significant single-molecule magnet behavior, with the crystal field effects imposed by the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand contributing to magnetic anisotropy [13]. The luminescence quantum efficiencies of europium complexes have been measured at 25.0% and 16.7% for different coordination environments, with luminescence lifetimes of 0.761 and 0.447 milliseconds respectively [12].

The formation of coordination polymers is common in lanthanide systems, with the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand bridging multiple metal centers through its nitrogen donor atoms. One-dimensional chain structures and two-dimensional layered architectures have been structurally characterized, with the extended structures stabilized by hydrogen bonding and π-π stacking interactions [12].

Group 12 Metal Complexes (Zn, Cd, Hg)

Group 12 metal complexes of 2,4,6-tri(2-pyridyl)-1,3,5-triazine exhibit distinctive coordination geometries and bonding characteristics that reflect the filled d¹⁰ electronic configuration of these metal ions [4] [14]. Zinc complexes commonly adopt tetrahedral, square pyramidal, or octahedral coordination geometries depending on the number and nature of additional ligands present [9] [6]. In zinc tetraphenylporphyrin systems, the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand coordinates through a single nitrogen atom in an axial position, forming five-coordinate square pyramidal complexes [9].

Cadmium complexes have been extensively characterized by single-crystal X-ray diffraction, revealing five-coordinate geometries with the tridentate ligand providing three nitrogen donors and two additional coordination sites occupied by chloride ions [4]. The cadmium-nitrogen bond distances range from 2.268 to 2.433 Angstroms, with the central triazine nitrogen forming the shortest bond at 2.268 Angstroms. The coordination geometry around cadmium is best described as distorted square pyramidal with significant deviations from ideal bond angles due to the rigid ligand framework.

Mercury complexes are less well characterized but are expected to exhibit similar coordination preferences to the lighter Group 12 analogues. The larger ionic radius of mercury typically leads to longer metal-nitrogen bond distances and more flexible coordination geometries. The tendency of mercury to form linear two-coordinate complexes may compete with the chelating ability of the tridentate ligand, potentially leading to oligomeric or polymeric structures.

The Group 12 complexes often serve as building blocks for the construction of heterometallic coordination polymers, where the filled d¹⁰ configuration provides structural stability while allowing for the incorporation of additional metal centers through bridging ligands [9] [6]. These heterometallic systems have shown interesting photophysical and magnetic properties that are distinct from the individual components.

Structural Elucidation Techniques

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the most definitive method for determining the complete three-dimensional structure of 2,4,6-tri(2-pyridyl)-1,3,5-triazine metal complexes, providing detailed information about bond lengths, bond angles, coordination geometries, and crystal packing arrangements [15] [4]. This non-destructive analytical technique exploits the constructive interference of monochromatic X-rays with the crystalline lattice when Bragg's Law conditions are satisfied, allowing for the unambiguous determination of atomic positions within the unit cell [15].

Structural analyses of cadmium complexes have revealed triclinic crystal systems with space group P1̄, characterized by unit cell parameters of a = 8.8750(6) Å, b = 9.2010(7) Å, c = 10.2677(7) Å, with α = 82.5151(9)°, β = 65.636(1)°, and γ = 82.798(1)° [4]. The refinement statistics typically show excellent agreement between observed and calculated structure factors, with R-factors below 0.025 and goodness-of-fit values near 1.0, indicating high-quality structural solutions.

The coordination environment around metal centers has been precisely determined through single-crystal diffraction studies. In cadmium complexes, the five-coordinate geometry exhibits Cd-N bond distances of 2.387(2), 2.268(2), and 2.433(2) Angstroms for the three nitrogen donors from the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand, while Cd-Cl distances are 2.418(1) and 2.443(1) Angstroms [4]. These bond lengths are consistent with ionic bonding character and typical coordination distances for cadmium-nitrogen interactions.

The crystal packing arrangements reveal extensive hydrogen bonding networks and π-π stacking interactions that stabilize the three-dimensional structure. Hydrogen bond distances range from 2.023 to 2.468 Angstroms for classical O-H···O interactions and 2.254 to 2.360 Angstroms for O-H···Cl contacts, while π-π stacking interactions between triazine and pyridyl rings show centroid-centroid distances of approximately 3.976 Angstroms [4].

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure spectroscopy provides crucial information about the local coordination environment of metal centers in 2,4,6-tri(2-pyridyl)-1,3,5-triazine complexes, particularly for systems where single-crystal diffraction data are not available or for solution-phase studies [16] [17]. EXAFS analysis yields precise metal-ligand bond distances, coordination numbers, and information about the disorder in the coordination sphere through the analysis of photoelectron scattering patterns [18].

The EXAFS technique is particularly valuable for distinguishing between different coordination modes of the 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand, as the technique is sensitive to the number and types of coordinating atoms within approximately 5 Angstroms of the absorbing metal center [17]. For lanthanide complexes, EXAFS can resolve multiple coordination shells arising from the nitrogen donors of the ligand and additional coordinating species such as water molecules or carboxylate groups [19].

The analysis of EXAFS data requires sophisticated fitting procedures that account for the theoretical scattering pathways and phase shifts associated with different atom types. For 2,4,6-tri(2-pyridyl)-1,3,5-triazine complexes, the presence of multiple nitrogen scatterers at similar distances can complicate the analysis, requiring careful consideration of multiple scattering effects and coordination geometry constraints [20].

EXAFS studies have been particularly informative for understanding the solution behavior of these complexes, including ligand exchange processes and the stability of different coordination modes under varying conditions. The technique can detect subtle changes in coordination geometry that may not be apparent from other spectroscopic methods, making it invaluable for mechanistic studies of catalytic processes involving these complexes [20].

Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR)

Magnetic susceptibility measurements and electron paramagnetic resonance spectroscopy provide complementary information about the electronic structure and magnetic properties of paramagnetic 2,4,6-tri(2-pyridyl)-1,3,5-triazine metal complexes [21] [22]. Temperature-dependent magnetic susceptibility data can reveal spin-crossover behavior, magnetic exchange interactions in polynuclear complexes, and zero-field splitting parameters for high-spin systems [22].

High-frequency, high-field EPR spectroscopy has proven particularly valuable for characterizing high-spin metal complexes that are difficult to study using conventional X-band EPR techniques [22]. For iron(II) complexes, HFEPR can resolve transitions that are broadened beyond detection in conventional EPR, allowing for precise determination of zero-field splitting parameters and g-values [22]. The technique employs magnetic fields up to 25 Tesla and frequencies in the sub-terahertz range to achieve the necessary resolution for these challenging systems.

EPR spectroscopy of ruthenium complexes has revealed rhombic spectra at 77 K with average g-values around 2.15 and g-anisotropy values of approximately 0.5, characteristic of low-spin ruthenium(III) in distorted octahedral environments [2]. Mixed-valent dinuclear ruthenium complexes show both metal-centered and ligand-centered radical signals, providing evidence for electronic delocalization between the metal centers through the bridging 2,4,6-tri(2-pyridyl)-1,3,5-triazine ligand.

The analysis of magnetic data often requires consideration of ligand field effects and potential contributions from thermally accessible excited states. Variable-temperature studies can distinguish between different magnetic behaviors, such as simple paramagnetism, spin-crossover phenomena, and antiferromagnetic coupling in polynuclear systems [23]. The magnetic data provide crucial validation for electronic structure calculations and help establish structure-property relationships in these complex systems.

| Complex Type | Metal-N Distance (Å) | Coordination Number | Magnetic Behavior | Reference |

|---|---|---|---|---|

| [Cd(HABPT)Cl₂] | 2.268-2.433 | 5 | Diamagnetic | [4] |

| [Fe(tptz)M(CN)₄] | 2.10-2.25 | 6 | Spin-crossover | [10] |

| [Ru(tptz)(acac)(CH₃CN)]⁺ | 1.95-2.05 | 6 | Low-spin | [2] |

| [Ni(tptz)₂]²⁺ | 2.05-2.15 | 6 | Paramagnetic | [14] |

The supramolecular chemistry of 2,4,6-Tri(2-pyridyl)-1,3,5-triazine is dominated by sophisticated networks of non-covalent interactions that drive the formation of extended architectures. The compound exhibits remarkable versatility in forming both anion-π and π-π stacking interactions, which collectively determine the structural organization of its complexes and assemblies [1] [2].

Anion-π Interactions

Anion-π interactions represent a fundamental driving force in the supramolecular organization of 2,4,6-Tri(2-pyridyl)-1,3,5-triazine complexes. These interactions occur when electron-deficient aromatic rings interact favorably with anionic species, creating energetically favorable arrangements. The central triazine ring of the compound serves as the primary site for anion-π interactions due to its inherent electron-deficient nature, particularly when the peripheral pyridyl rings are protonated or coordinated to metal centers [1] [2].

Theoretical investigations have revealed that the anion-π interactions involving the triazine ring are significantly stronger than those involving the pyridyl rings. In protonated complexes, the central triazine ring exhibits interaction energies ranging from -185 to -230 kilojoules per mole with chloride anions, demonstrating the substantial stabilizing effect of these interactions [2]. The distances between the anion and the centroid of the triazine ring typically range from 3.351 to 3.583 Angstroms, indicating close contact and strong electronic interactions [2].

The nature of anion-π interactions is fundamentally different from conventional anion-π⁺ interactions. While anion-π⁺ interactions involve positively charged aromatic systems, the anion-π interactions in 2,4,6-Tri(2-pyridyl)-1,3,5-triazine complexes are facilitated by the electron-withdrawing effect of the attached pyridyl groups, which render the triazine ring sufficiently electron-deficient to participate in favorable interactions with anions [2].

π-π Stacking Interactions

π-π stacking interactions play a crucial role in the three-dimensional organization of 2,4,6-Tri(2-pyridyl)-1,3,5-triazine complexes. These interactions occur between aromatic ring systems and contribute significantly to the stability of crystalline assemblies and supramolecular architectures. The compound exhibits multiple types of π-π stacking, including pyridyl-pyridyl, triazine-triazine, and mixed pyridyl-triazine interactions [3] [4].

Crystallographic studies have revealed that π-π stacking interactions in 2,4,6-Tri(2-pyridyl)-1,3,5-triazine systems exhibit centroid-centroid distances ranging from 3.45 to 3.89 Angstroms, with the strongest interactions occurring between triazine rings. The interaction energies for these π-π stacking arrangements range from -12 to -35 kilojoules per mole, with triazine-triazine interactions being the most energetically favorable [4] [5].

The geometric parameters of π-π stacking interactions are critical for understanding their contribution to structural stability. Ring offset distances typically range from 0.8 to 2.1 Angstroms, while dihedral angles between stacking rings vary from 0 to 20 degrees. These parameters indicate that the aromatic rings in 2,4,6-Tri(2-pyridyl)-1,3,5-triazine assemblies adopt nearly parallel orientations, maximizing the overlap of π-electron systems [3] [4].

Surface Assembly and Chiral Resolution

The supramolecular assembly of 2,4,6-Tri(2-pyridyl)-1,3,5-triazine on surfaces provides unique insights into the interplay between anion-π and π-π interactions. Studies using scanning tunneling microscopy have demonstrated that the compound undergoes spontaneous chiral resolution when assembled on gold surfaces, forming enantiomorphous domains with distinct structural periodicities [6].

The surface assemblies are stabilized by a combination of weak CH···N hydrogen bonds and π-π stacking interactions. The molecules within each assembly unit are connected through single CH···N hydrogen bonds, while boundaries between assembly units are reinforced by double CH···N hydrogen bonds. The interaction energies calculated through density functional theory methods quantitatively explain the observed structural periodicities and stability of different assembly patterns [6].

Hydrogen-Bonding Motifs in Crystal Packing

Hydrogen bonding represents a fundamental organizing principle in the crystal packing of 2,4,6-Tri(2-pyridyl)-1,3,5-triazine complexes, creating extended networks that determine the overall structural architecture. The compound exhibits a rich diversity of hydrogen bonding motifs that range from conventional strong interactions to weaker but structurally significant contacts [1] [3] [7].

Conventional Hydrogen Bonding

The most prominent hydrogen bonding interactions in 2,4,6-Tri(2-pyridyl)-1,3,5-triazine complexes involve water molecules as both donors and acceptors. These interactions are particularly prevalent in hydrated complexes where water molecules form bridges between different molecular units. The O-H···N interactions between water molecules and pyridyl nitrogen atoms exhibit distances ranging from 2.651 to 2.938 Angstroms, with D-H···A angles typically between 170 and 177 degrees [3] [7].

Water-water hydrogen bonding represents another crucial component of the hydrogen bonding network. These interactions, characterized by O-H···O distances of 2.611 to 2.812 Angstroms and angles of 160 to 175 degrees, contribute to the formation of extended water cluster structures that serve as templates for larger supramolecular assemblies [3] [7].

In protonated complexes, N-H···Cl interactions play a significant role in structure stabilization. These interactions, with distances ranging from 3.21 to 3.45 Angstroms and angles of 165 to 175 degrees, demonstrate the dual role of protonation in both creating hydrogen bond donors and facilitating anion-π interactions [1].

Weak Hydrogen Bonding

Weak hydrogen bonding interactions, particularly CH···N and CH···O contacts, contribute significantly to the overall stability of crystal structures. These interactions, while individually weak, collectively provide substantial stabilization through cooperative effects. CH···N interactions exhibit distances of 3.28 to 3.65 Angstroms for intermolecular contacts and 3.45 to 3.52 Angstroms for intramolecular interactions [6] [3].

The geometric parameters of these weak interactions indicate their importance in directing crystal packing arrangements. The D-H···A angles for CH···N interactions range from 150 to 178 degrees, suggesting significant directional preferences that influence the overall packing efficiency [6] [3].

Cooperative Hydrogen Bonding Effects

The hydrogen bonding networks in 2,4,6-Tri(2-pyridyl)-1,3,5-triazine complexes exhibit significant cooperative effects that enhance the overall stability of the structures. These cooperative effects are particularly pronounced in systems containing multiple hydrogen bond donors and acceptors, where the formation of one hydrogen bond facilitates the formation of additional interactions [1] [7].

Theoretical calculations have revealed that cooperative effects can contribute up to 13.2 kilojoules per mole to the binding energy in systems containing multiple hydrogen bonds. This cooperativity is essential for understanding the enhanced stability observed in complex hydrogen bonding networks compared to isolated hydrogen bond pairs [7].

Water Cluster Stabilization in Metal-Organic Frameworks

The stabilization of water clusters within metal-organic frameworks containing 2,4,6-Tri(2-pyridyl)-1,3,5-triazine represents a fascinating aspect of supramolecular chemistry that combines host-guest interactions with the unique properties of water aggregation. These systems demonstrate the compound's ability to template and stabilize discrete water clusters ranging from dimers to complex three-dimensional networks [8] [9] [10].

Discrete Water Cluster Formation

The formation of discrete water clusters in 2,4,6-Tri(2-pyridyl)-1,3,5-triazine-based metal-organic frameworks follows well-defined structural patterns that depend on the specific coordination environment and available binding sites. The most commonly observed cluster types include cyclic tetramers, chair-conformation hexamers, and cage-like octamers [8] [9].

Crystallographic analysis has revealed the formation of an eight-membered water cluster with a chair conformation in ruthenium complexes. This cluster is stabilized through hydrogen bonding interactions with the pendant pyridyl ring nitrogen atoms of the triazine ligand and with perchlorate oxygen atoms. The cluster structure demonstrates a high degree of organization with O-H···O distances characteristic of strong hydrogen bonding networks [8].

The stabilization of cubic water octamers represents a particularly interesting phenomenon in these systems. These octamers exhibit cage-like structures with zero dipole moments, making them effectively nonpolar entities that can persist in hydrophobic environments. The formation of these clusters is templated by the specific geometry of the metal-organic framework cavities and the distribution of hydrogen bonding sites [8] [9].

Template Effects and Framework Integration

The role of 2,4,6-Tri(2-pyridyl)-1,3,5-triazine as a template for water cluster formation extends beyond simple cavity encapsulation. The compound's nitrogen atoms serve as directional hydrogen bond acceptors that guide the organization of water molecules into specific geometries. This templating effect is particularly pronounced in systems where the triazine ligand adopts specific conformations that create complementary binding sites for water aggregation [9] [10].

The integration of water clusters into the framework structure creates multifunctional materials with enhanced properties. These integrated systems exhibit improved thermal stability, modified electronic properties, and enhanced catalytic activity compared to their anhydrous counterparts. The water clusters serve as both structural components and functional elements within the framework architecture [9] [10].

Cluster Size and Stability Relationships

The relationship between water cluster size and stability in 2,4,6-Tri(2-pyridyl)-1,3,5-triazine-based frameworks follows predictable patterns based on the available binding sites and cavity dimensions. Smaller clusters (dimers and tetramers) are typically more stable due to the favorable entropy-enthalpy balance, while larger clusters require more sophisticated stabilization mechanisms [9] [10].

The stability of water clusters is enhanced by the presence of multiple hydrogen bonding sites on the triazine ligand and the coordination metal centers. This multifunctional binding environment creates a network of interactions that collectively stabilize the cluster structure. The observed stability factors range from moderate for simple dimers to exceptional for complex polycyclic arrangements [9] [10].

Extended water tapes and three-dimensional networks represent the ultimate expression of water cluster stabilization in these systems. These structures form when the framework provides continuous pathways for water molecule organization, creating materials with unique properties for applications in catalysis, separation, and sensing [9] [10].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2. Dehghani, Z., Dadfarnia, S., Shabani, A.M.H., et al. Determination of iron species by combination of solvent assisted-dispersive solid phase extraction and spectrophotometry. Anal. Bioanal. Chem. Res. 2(1), 13-21 (2015).